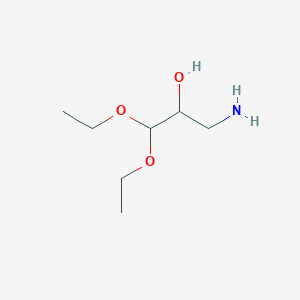
2-Propanol, 3-Amino-1,1-diethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1,1-diethoxypropan-2-ol is an organic compound with the molecular formula C7H17NO3. It is a derivative of propanol, featuring an amino group and two ethoxy groups attached to the carbon chain. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
3-Amino-1,1-diethoxypropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is employed in the production of specialty chemicals and as a solvent in various industrial processes
Vorbereitungsmethoden
The synthesis of 3-Amino-1,1-diethoxypropan-2-ol typically involves the reaction of 3-amino-2-propanol with diethyl ether under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
3-Amino-1,1-diethoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Wirkmechanismus
The mechanism of action of 3-Amino-1,1-diethoxypropan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. These interactions can modulate biochemical pathways, resulting in therapeutic effects or changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
3-Amino-1,1-diethoxypropan-2-ol can be compared with similar compounds such as:
3-Aminopropan-1-ol: This compound has a similar structure but lacks the ethoxy groups, making it less versatile in certain chemical reactions.
3,3-Diethoxy-1-propanol: This compound has two ethoxy groups but lacks the amino group, limiting its applications in biological studies.
2-Amino-1-propanol: This compound has an amino group but only one hydroxyl group, making it less reactive in certain synthetic applications
3-Amino-1,1-diethoxypropan-2-ol stands out due to its unique combination of functional groups, which provides a balance of reactivity and stability, making it valuable in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
3-amino-1,1-diethoxypropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO3/c1-3-10-7(11-4-2)6(9)5-8/h6-7,9H,3-5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQBTZBCJQFXKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(CN)O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
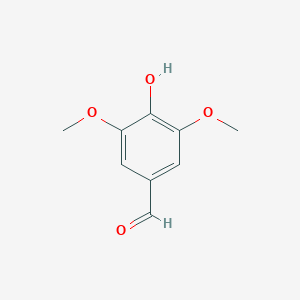
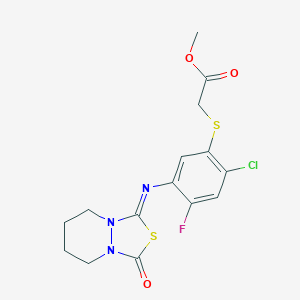
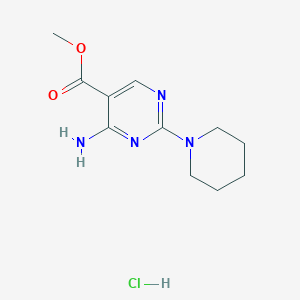

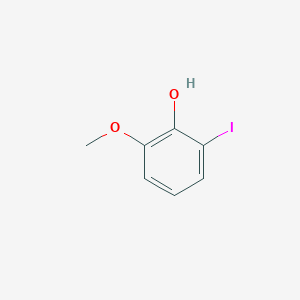
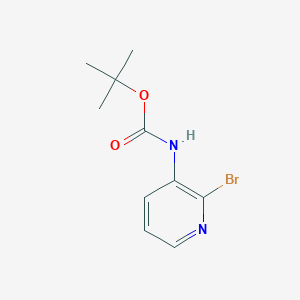


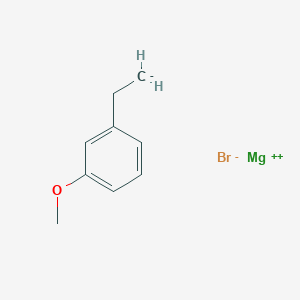
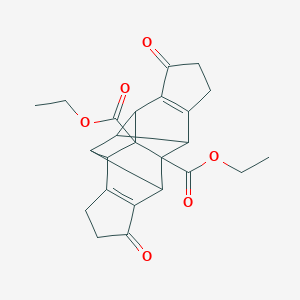
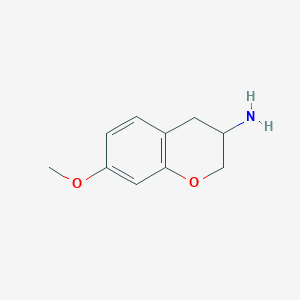
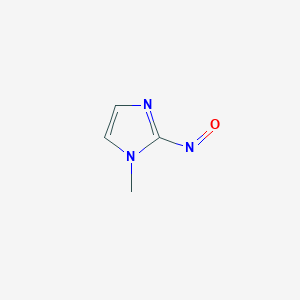
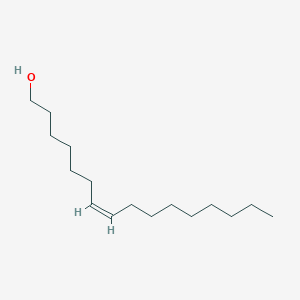
![2-[(6-Methoxy-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid](/img/structure/B56499.png)
